molecular formula C16H17N2O5S.Na B092070 Penicillin V sodium salt CAS No. 1098-87-9

Penicillin V sodium salt

Cat. No.: B092070
CAS No.: 1098-87-9
M. Wt: 372.4 g/mol
InChI Key: LFBBSWBQNQXKPF-LQDWTQKMSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin V sodium salt is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with phenoxyacetic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of phenoxymethylpenicillin sodium involves the fermentation of Penicillium chrysogenum to produce 6-APA, followed by chemical modification. The process includes:

Chemical Reactions Analysis

Types of Reactions: Penicillin V sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Penicillin V sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Penicillin V sodium salt exerts its effects by inhibiting the biosynthesis of bacterial cell wall mucopeptide. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical for cell wall synthesis and maintenance. This binding disrupts the final stages of cell wall synthesis, leading to cell lysis and death .

Comparison with Similar Compounds

Uniqueness: Penicillin V sodium salt is unique due to its stability in acidic conditions, allowing for oral administration. This makes it particularly useful for outpatient treatments and prophylaxis against bacterial infections .

Properties

CAS No.

1098-87-9

Molecular Formula

C16H17N2O5S.Na

Molecular Weight

372.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1

InChI Key

LFBBSWBQNQXKPF-LQDWTQKMSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+]

Key on ui other cas no.

1098-87-9

Related CAS

87-08-1 (Parent)

Synonyms

Apocillin
Beromycin
Beromycin, Penicillin
Berromycin, Penicillin
Betapen
Fenoxymethylpenicillin
Pen VK
Penicillin Beromycin
Penicillin Berromycin
Penicillin V
Penicillin V Potassium
Penicillin V Sodium
Penicillin VK
Penicillin, Phenoxymethyl
Phenoxymethyl Penicillin
Phenoxymethylpenicillin
Potassium, Penicillin V
Sodium, Penicillin V
V Cillin K
V Sodium, Penicillin
V-Cillin K
VCillin K
Vegacillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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